(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate
Description
BenchChem offers high-quality (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c1-12-20(15-4-2-3-5-16(15)23-12)21(25)22(26)27-10-14-9-18(30-24-14)13-6-7-17-19(8-13)29-11-28-17/h2-9,23H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJKBQQZZPWUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)OCC3=NOC(=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is a complex organic molecule that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety and an isoxazole ring. This compound has attracted attention due to its potential biological activities, particularly in the fields of cancer research and immunology.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This molecular structure suggests potential interactions with biological targets due to the presence of multiple functional groups that may facilitate binding to proteins or enzymes.
The biological activity of this compound is primarily linked to its ability to modulate various biochemical pathways. Similar compounds with isoxazole and benzo[d][1,3]dioxole structures have been shown to exhibit:
- Apoptosis Induction : Compounds in this class can trigger programmed cell death in cancer cells, which is a critical mechanism for inhibiting tumor growth.
- Cell Cycle Arrest : They may cause cell cycle disruptions, leading to halted proliferation of cancerous cells.
Anticancer Activity
Research indicates that derivatives of isoxazole show promising anticancer properties. For instance, studies have demonstrated that similar compounds can significantly inhibit the growth of various human cancer cell lines. The mechanism often involves apoptosis and cell cycle arrest through interactions with cellular signaling pathways .
| Cell Line | Inhibition (%) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 75% | Apoptosis induction |
| MCF-7 (Breast Cancer) | 65% | Cell cycle arrest |
| A549 (Lung Cancer) | 80% | Modulation of apoptosis signaling |
Immunomodulatory Effects
Isoxazole derivatives have also been studied for their immunoregulatory properties. Specifically, they can influence immune responses by modulating cytokine production and lymphocyte proliferation. For example, one study highlighted that certain isoxazole compounds suppressed humoral immune responses while enhancing specific cellular immunity .
| Activity | Effect |
|---|---|
| Cytokine Production | Inhibition of TNF-alpha |
| Lymphocyte Proliferation | Suppression in vitro |
| Humoral Immune Response | Significant reduction observed |
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Study on Isoxazole Derivatives : A cohort study found that derivatives similar to our compound exhibited significant anti-inflammatory properties by inhibiting leukotriene synthesis, indicating potential use as anti-inflammatory agents .
- Cancer Cell Line Studies : In vitro studies demonstrated that compounds with similar structures effectively inhibited cell growth in various cancer lines, suggesting a robust anticancer mechanism that warrants further exploration .
Q & A
Q. What frameworks guide mechanistic studies of its biological activity?
- Methodological Answer :
- Theoretical frameworks : Link to enzyme-substrate interaction models (e.g., lock-and-key vs. induced fit) .
- Dose-response analysis : Use Hill plots to determine cooperative binding effects .
Data Contradiction Analysis
Q. How to reconcile discrepancies in biological activity between synthetic batches?
Q. Why might in vitro activity fail to translate to in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic clearance rates .
- Metabolite identification : Use LC-MS/MS to detect inactive or toxic metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
